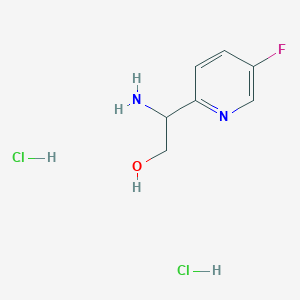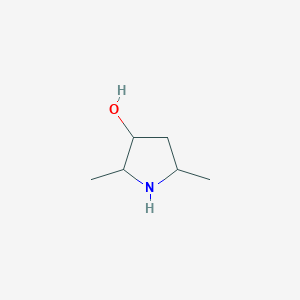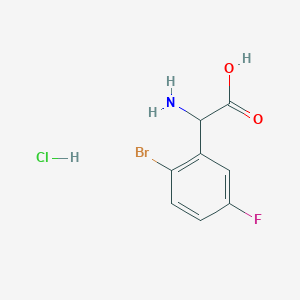
2-Amino-2-(5-fluoropyridin-2-YL)ethan-1-OL dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C7H11Cl2FN2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride typically involves the reaction of 5-fluoropyridine with ethylene oxide in the presence of a base to form the intermediate 2-(5-fluoropyridin-2-yl)ethanol. This intermediate is then reacted with ammonia to yield the final product, which is subsequently converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride
- (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride
- 1-(5-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride
Uniqueness
2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H11Cl2FN2O |
|---|---|
Poids moléculaire |
229.08 g/mol |
Nom IUPAC |
2-amino-2-(5-fluoropyridin-2-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C7H9FN2O.2ClH/c8-5-1-2-7(10-3-5)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H |
Clé InChI |
QYOWDHWVUGGOJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1F)C(CO)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Bromo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14030167.png)







